molecular formula C7H15NO2 B13175458 Methyl 4-amino-3,3-dimethylbutanoate

Methyl 4-amino-3,3-dimethylbutanoate

Cat. No.: B13175458
M. Wt: 145.20 g/mol
InChI Key: PCOYHIRCXWHSKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-amino-3,3-dimethylbutanoate is an organic compound with the molecular formula C7H15NO2. It is a derivative of butanoic acid and features an amino group and a methyl ester group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-amino-3,3-dimethylbutanoate can be synthesized through several methods. One common approach involves the esterification of 4-amino-3,3-dimethylbutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form primary amines or alcohols, depending on the reducing agent used.

    Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 4-amino-3,3-dimethylbutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 4-amino-3,3-dimethylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing the active amino acid derivative, which can further participate in biochemical pathways.

Comparison with Similar Compounds

    Methyl 3-amino-3,3-dimethylbutanoate: Similar structure but with the amino group at a different position.

    Ethyl 4-amino-3,3-dimethylbutanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 4-amino-2,2-dimethylbutanoate: Similar structure but with different substitution on the butanoate backbone.

Uniqueness: Methyl 4-amino-3,3-dimethylbutanoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications, as it can provide different reactivity and interaction profiles compared to its analogs.

Properties

IUPAC Name

methyl 4-amino-3,3-dimethylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-7(2,5-8)4-6(9)10-3/h4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOYHIRCXWHSKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)OC)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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